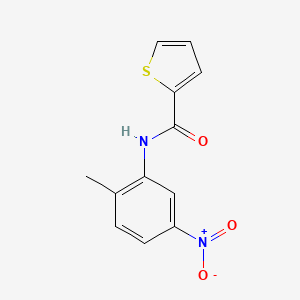![molecular formula C14H16F3NO B5682801 1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
1-[2-(trifluoromethyl)benzyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(trifluoromethyl)benzyl]azepan-2-one, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
TFB-TBOA binds to the glutamate transporter and blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects. On the one hand, it can enhance synaptic transmission and improve cognitive function. On the other hand, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a wide range of biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neuronal damage. However, it can also lead to excitotoxicity and neuronal damage if not used appropriately. TFB-TBOA has been shown to be effective in animal models of epilepsy, stroke, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate in various neurological disorders. However, it has several limitations as well. It can lead to excitotoxicity and neuronal damage if not used appropriately. It is also relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of TFB-TBOA. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, there is a need to develop more potent and selective inhibitors of glutamate transporters, which can be used to study the role of glutamate in various neurological disorders.
Métodos De Síntesis
The synthesis of TFB-TBOA involves the reaction of 2-(trifluoromethyl)benzylamine with 2-oxoazepane-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography. TFB-TBOA is a white crystalline powder with a molecular weight of 313.32 g/mol.
Aplicaciones Científicas De Investigación
TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
Propiedades
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-4-3-6-11(12)10-18-9-5-1-2-8-13(18)19/h3-4,6-7H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHHCDCYGVWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)
![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![4-ethyl-2-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B5682760.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
